Synthesis and Characterization of 2-Bromostearic Acid: A Technical Guide
Synthesis and Characterization of 2-Bromostearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromostearic acid (2-bromooctadecanoic acid). This halogenated fatty acid serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. This document details the well-established Hell-Vollhard-Zelinsky reaction for its synthesis and outlines the analytical techniques used for its characterization, including spectroscopic and physical methods. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Synthesis of 2-Bromostearic Acid
The primary and most effective method for the synthesis of 2-Bromostearic acid is the Hell-Vollhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction facilitates the α-bromination of a carboxylic acid. The process involves the conversion of stearic acid into its acyl bromide intermediate, which then undergoes bromination at the alpha-carbon.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Hell-Vollhard-Zelinsky Reaction
Materials:
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Stearic Acid (C₁₈H₃₆O₂)
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Red Phosphorus (P)
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Bromine (Br₂)
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Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt stearic acid by heating in an oil bath.
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Carefully add a catalytic amount of red phosphorus to the molten stearic acid.
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Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a proper scrubbing system.
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After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.
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Cool the reaction mixture to room temperature.
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Slowly and carefully add water to the mixture to hydrolyze the acyl bromide intermediate and any remaining phosphorus tribromide.
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Extract the crude 2-Bromostearic acid with an organic solvent such as carbon tetrachloride.
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Wash the organic layer with water to remove any inorganic impurities.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent by rotary evaporation to yield the crude product.
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Purify the crude 2-Bromostearic acid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Bromostearic acid via the Hell-Vollhard-Zelinsky reaction.
Characterization of 2-Bromostearic Acid
The successful synthesis of 2-Bromostearic acid is confirmed through a combination of physical and spectroscopic characterization methods.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Bromostearic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅BrO₂ | [5] |
| Molecular Weight | 363.37 g/mol | [5] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 431.0 ± 18.0 °C (Predicted) | [6] |
| CAS Number | 142-94-9 | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular structure.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Bromostearic acid is available from the NIST WebBook.[5]
Experimental Protocol for FTIR Spectroscopy:
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Sample Preparation: A small amount of the solid 2-Bromostearic acid is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad and strong, indicative of H-bonding |
| C-H Stretch (Alkyl) | 2950 - 2850 | Strong and sharp |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong and sharp |
| C-O Stretch | 1320 - 1210 | Medium intensity |
| C-Br Stretch | 600 - 500 | Weak to medium intensity |
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: A small amount of 2-Bromostearic acid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
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Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns are analyzed to elucidate the structure.
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10 - 12 | Singlet | 1H |
| -CH(Br)- | 4.1 - 4.3 | Triplet | 1H |
| -CH₂- adjacent to -CH(Br)- | 2.0 - 2.2 | Multiplet | 2H |
| -(CH₂)₁₄- | 1.2 - 1.4 | Multiplet | 28H |
| -CH₃ | 0.8 - 0.9 | Triplet | 3H |
Predicted ¹³C NMR Data:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| -C(Br)- | 45 - 55 |
| -CH₂- adjacent to -C(Br)- | 30 - 35 |
| -(CH₂)₁₄- | 22 - 32 |
| -CH₃ | ~14 |
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, typically using electron ionization (EI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data:
| Fragment | Expected m/z | Notes |
| [M]⁺ and [M+2]⁺ (Molecular Ion) | 362 and 364 | Presence of two peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |
| [M - Br]⁺ | 283 | Loss of the bromine atom. |
| [M - COOH]⁺ | 317 and 319 | Loss of the carboxylic acid group. |
| Alpha-cleavage fragments | Various | Fragmentation of the alkyl chain. |
Characterization Logic Diagram
Caption: Logical workflow for the characterization and structural confirmation of 2-Bromostearic acid.
Conclusion
This technical guide has provided a detailed overview of the synthesis of 2-Bromostearic acid via the Hell-Vollhard-Zelinsky reaction and a comprehensive plan for its characterization. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While experimental NMR and mass spectrometry data for this specific compound are not widely published, the predicted values based on established principles provide a strong foundation for its identification and characterization.
References
- 1. Subscribe to Biochimica et Biophysica Acta: Molecular and Cell Biology of Lipids - 1388-1981 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-bromostearic acid [webbook.nist.gov]
- 6. 2-BROMOSTEARIC ACID | 142-94-9 [amp.chemicalbook.com]
